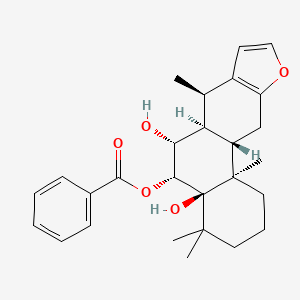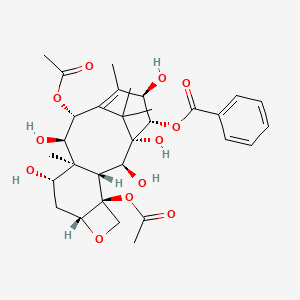
Baccatin X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baccatin X is a compound with the molecular formula C31H40O12 . It is a member of the diterpenoids family and is synthesized by yew trees (Taxus genus) . The compound has a molecular weight of 604.6 g/mol .
Synthesis Analysis
The biosynthesis of Baccatin X involves a complex metabolic pathway that starts with the cyclization of geranylgeranyl diphosphate (GGPP) to form a unique diterpene skeleton, taxadiene . This is followed by a series of reactions including hydroxylation, oxidation, epoxidation, acylation, and benzoylation to generate the final product . Key enzymes involved in this pathway include taxadiene synthetase (TS) and taxadiene 5α-hydroxylase (T5αH) .
Molecular Structure Analysis
The molecular structure of Baccatin X is characterized by a highly functionalized tetracyclic core skeleton . The InChI string representation of Baccatin X is InChI=1S/C31H40O12/c1-14-20-22 (41-15 (2)32)24 (36)29 (6)18 (34)12-19-30 (13-40-19,43-16 (3)33)23 (29)25 (37)31 (39,28 (20,4)5)26 (21 (14)35)42-27 (38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Baccatin X include cyclization, hydroxylation, oxidation, epoxidation, acylation, and benzoylation . The propensity of heterologously expressed pathway cytochromes P450, including taxadiene 5α-hydroxylase (T5αH), to form multiple products has been a significant bottleneck in the reconstitution of early paclitaxel biosynthesis .
Physical And Chemical Properties Analysis
Baccatin X has a molecular weight of 604.6 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 . Its topological polar surface area is 189 Ų .
Wissenschaftliche Forschungsanwendungen
Cytotoxicity Against Human Tumor Cell Lines : Baccatin X, along with other taxane diterpenoids isolated from Taxus yunnanensis, was tested for in vitro cytotoxicity against human tumor cell lines. One of the compounds exhibited inhibitory effects on specific cell lines, indicating the potential of these compounds in cancer treatment (Hai, Wen, Li, Gao, Jiang, & Wang, 2014).
Production and Secretion of Taxanes : Studies have focused on optimizing the conditions for the production and secretion of taxanes, including Baccatin III, from plant cell cultures. This research is significant for developing biotechnological methods to produce these compounds at a commercial scale (Kajani, Moghim, & Mofid, 2012).
Genetic Engineering for Taxol Biosynthesis : Research has been conducted on the genetic engineering of yeast to produce Baccatin III, an intermediate in Taxol biosynthesis. This approach aims to develop microbial production hosts for Taxol precursors (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006).
Anticancer Activity : Enzymatically synthesized Baccatin III has been evaluated for its cytotoxic properties against various human cancer cell lines. This research is crucial for understanding the potential use of Baccatin III in cancer therapy (Sah, Kumari, Subban, & Chelliah, 2020).
Immune Adjuvant and Antitumor Activity : Baccatin III has been shown to exert immune adjuvant activity and, in combination with other antitumor agents, may be useful in treating tumors that induce the accumulation of suppressor cells (Kim, Park, Park, Im, & Lee, 2011).
Taxol® Biosynthesis and Production : The biosynthesis pathway of Taxol® and the production methods, including the use of precursors like Baccatin III, have been extensively studied to meet increasing demand (McElroy & Jennewein, 2018).
Wirkmechanismus
Biochemical Pathways:
Baccatin X is part of the paclitaxel biosynthetic pathway. It starts with the formation of a highly functionalized diterpenoid core skeleton called baccatin III . Subsequent steps involve adding a phenylisoserinoyl side chain to yield paclitaxel. The complete biosynthetic pathway of baccatin III involves several enzymatic reactions .
Action Environment:
Environmental factors influence Baccatin X’s efficacy and stability:
Zukünftige Richtungen
The biosynthesis of Baccatin X and its derivatives, such as paclitaxel, is a topic of ongoing research. Future directions include the discovery of the remaining enzymes involved in the biosynthetic pathway , and the development of new, efficient, and sustainable processes for the manufacturing of these compounds .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHFXGOPHUGGG-GWGORWSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?
A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

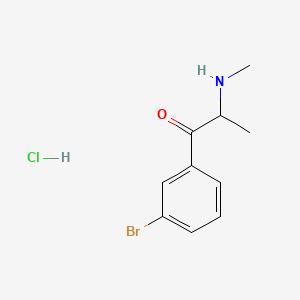
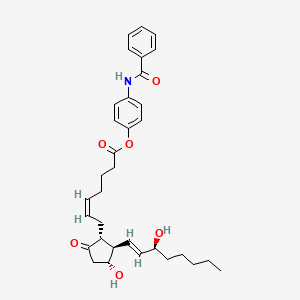
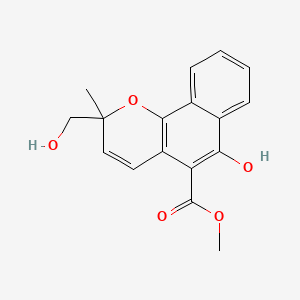
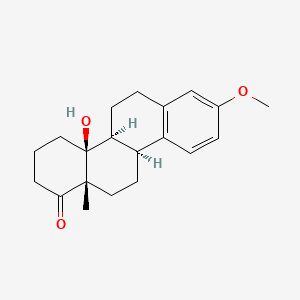
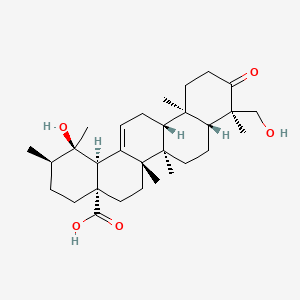




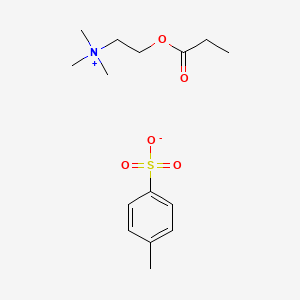
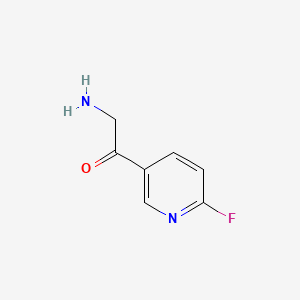
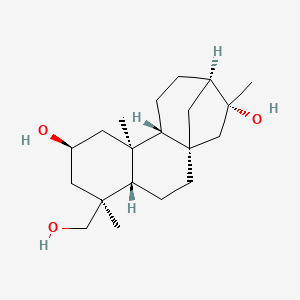
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
